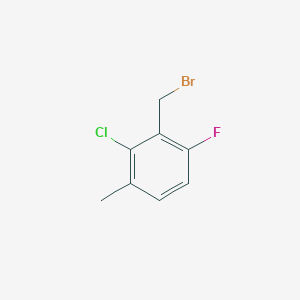

2-Chloro-6-fluoro-3-methylbenzyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-3-chloro-1-fluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClF/c1-5-2-3-7(11)6(4-9)8(5)10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMCJPJZOSMZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378634 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261762-87-2 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-87-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Fluoro 3 Methylbenzyl Bromide

Established and Optimized Synthesis Protocols

A primary and well-documented route to 2-Chloro-6-fluoro-3-methylbenzyl bromide involves the direct conversion of its corresponding alcohol, 2-Chloro-6-fluoro-3-methylbenzyl alcohol. matrixscientific.com This transformation is a fundamental reaction in organic synthesis, and its optimization is critical for achieving high yields and purity.

The conversion of the benzylic alcohol to the target benzyl (B1604629) bromide is typically achieved through nucleophilic substitution. The hydroxyl group of the alcohol is a poor leaving group and must first be converted into a more reactive intermediate.

Hydrobromic Acid (HBr): Reacting an alcohol with HBr is a standard method for synthesizing bromoalkanes. manac-inc.co.jp For primary and benzylic alcohols, the reaction typically proceeds via an Sₙ2 mechanism. manac-inc.co.jpyoutube.com The first step involves the protonation of the alcohol's hydroxyl group to form a good leaving group (water). manac-inc.co.jpyoutube.com Subsequently, the bromide ion acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule. youtube.com For secondary and tertiary alcohols, the mechanism can shift towards an Sₙ1 pathway involving a carbocation intermediate, which is not ideal as it can lead to rearrangements. manac-inc.co.jpyoutube.com Given the primary nature of the benzylic alcohol, the Sₙ2 pathway is expected to dominate, minimizing side reactions. youtube.com

Phosphorus Tribromide (PBr₃): PBr₃ is another highly effective reagent for converting primary and secondary alcohols to alkyl bromides. commonorganicchemistry.comorgosolver.com The reaction mechanism is a classic Sₙ2 reaction. commonorganicchemistry.commasterorganicchemistry.com The alcohol's oxygen atom first attacks the phosphorus atom, displacing a bromide ion. This forms a protonated phosphite (B83602) ester, which is an excellent leaving group. The displaced bromide ion then performs a backside attack on the carbon atom, resulting in the formation of the alkyl bromide with an inversion of stereochemistry. orgosolver.commasterorganicchemistry.com This method is often preferred because it avoids the strongly acidic conditions of HBr and typically prevents carbocation rearrangements. masterorganicchemistry.com

| Brominating Agent | Mechanism with Primary Benzyl Alcohol | Key Advantages | Potential Considerations |

| Hydrobromic Acid (HBr) | Primarily Sₙ2 manac-inc.co.jpyoutube.com | Readily available; straightforward procedure. | Strongly acidic conditions; potential for Sₙ1 character and side reactions under certain conditions. manac-inc.co.jp |

| Phosphorus Tribromide (PBr₃) | Sₙ2 commonorganicchemistry.comorgosolver.commasterorganicchemistry.com | Milder conditions; avoids carbocation rearrangements; high yields for primary alcohols. masterorganicchemistry.com | Reagent is sensitive to moisture; reaction produces phosphorous acid as a byproduct. |

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and side-product formation.

Temperature: For the bromination of primary benzylic alcohols with HBr, gentle heating is often sufficient to drive the reaction to completion. manac-inc.co.jp When using PBr₃, the reaction is often performed at low temperatures (e.g., 0 °C) initially and then allowed to warm to room temperature or heated gently to ensure completion.

Solvent: The choice of solvent depends on the brominating agent. For reactions with aqueous HBr, a two-phase system or a co-solvent may be used. manac-inc.co.jp For PBr₃, aprotic solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), or chlorinated solvents are commonly employed to prevent reaction with the solvent.

Reaction Time: Reaction times can vary from a few hours to overnight. Progress is typically monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the starting material has been fully consumed. google.com

| Parameter | Condition with HBr | Condition with PBr₃ | Rationale |

| Temperature | Gentle heating manac-inc.co.jp | 0 °C to room temperature/gentle heat | To provide sufficient activation energy without promoting side reactions. |

| Solvent | Often none, or a co-solvent | Aprotic (e.g., Ether, THF) | To ensure solubility and prevent unwanted reactions with the solvent. |

| Reaction Time | 1-12 hours | 1-12 hours | To allow the reaction to proceed to completion, as monitored by chromatography. google.com |

The synthesis of this compound from its corresponding alcohol via agents like PBr₃ proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. commonorganicchemistry.comorgosolver.com

The mechanism involves two primary steps:

Activation of the Hydroxyl Group: The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms an intermediate O-P bond, converting the poor leaving group (-OH) into an excellent leaving group (a dibromophosphite ester). masterorganicchemistry.com

Nucleophilic Attack: The bromide ion (Br⁻), which was liberated in the first step, then acts as a nucleophile. It attacks the benzylic carbon from the side opposite to the leaving group (backside attack). orgosolver.com This concerted step breaks the C-O bond and forms the new C-Br bond, leading to the final product. masterorganicchemistry.com

This Sₙ2 pathway is highly stereospecific, resulting in an inversion of configuration at the carbon center. However, for an achiral substrate like 2-Chloro-6-fluoro-3-methylbenzyl alcohol, this has no stereochemical consequence. The Sₙ2 pathway is favored for primary benzylic alcohols because the carbon atom is relatively unhindered, and the formation of a primary carbocation (as in an Sₙ1 reaction) is energetically unfavorable. youtube.com

While the conversion from the benzyl alcohol is established, alternative methods starting from the more readily available 2-chloro-6-fluoro-3-methyltoluene offer a different synthetic strategy. Radical bromination of the benzylic methyl group is a key transformation in this regard.

A significant advancement in benzylic bromination is the use of in-situ bromine generation, which avoids the handling and transport of highly corrosive and hazardous molecular bromine. A prominent green chemistry approach involves the redox reaction between a bromate (B103136) salt (like NaBrO₃) and a bromide source (like HBr). researchgate.net

This system generates bromine (Br₂) directly within the reaction mixture according to the following equation: BrO₃⁻ + 5Br⁻ + 6H⁺ → 3Br₂ + 3H₂O

The generated bromine can then be used in a photochemical radical bromination reaction. researchgate.net The reaction is initiated by light (e.g., 405 nm LEDs), which causes the homolytic cleavage of the Br-Br bond to form bromine radicals (Br•). rsc.orglibretexts.org

The radical chain reaction proceeds as follows:

Initiation: Br₂ + hν → 2Br•

Propagation:

The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-chloro-6-fluoro-3-methyltoluene, forming a resonance-stabilized benzyl radical and HBr. libretexts.orgmasterorganicchemistry.com

The benzyl radical then reacts with a molecule of Br₂ to form the product, this compound, and regenerates a bromine radical, which continues the chain. ma.edu

This method offers several advantages, including high atom economy, enhanced safety, and suitability for continuous flow processes, which can significantly intensify production. researchgate.netresearchgate.net Research has demonstrated that this in-situ generation method can achieve complete conversion of substituted toluenes in very short residence times under optimized flow conditions. researchgate.net

| Feature | Description | Advantage | Source |

| Reagents | NaBrO₃ / HBr | In-situ generation of Br₂, avoiding transport and handling of elemental bromine. | researchgate.net |

| Initiation | Photochemical (e.g., visible light LEDs) | Uses light as a renewable initiator instead of chemical radical initiators. | researchgate.netresearchgate.net |

| Process | Amenable to continuous flow | Allows for precise temperature control, rapid mixing, and high throughput. | researchgate.net |

| Sustainability | Green approach | Reduces waste and hazards, with water as the main byproduct of bromine generation. | researchgate.net |

Innovative and Sustainable Synthetic Approaches

Assessment of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key considerations in this assessment include the choice of solvents and the management of by-products.

Solvent Choice: Traditional benzylic bromination reactions often utilize hazardous chlorinated solvents such as carbon tetrachloride (CCl4). Modern synthetic approaches, however, prioritize the use of greener alternatives. For the synthesis of substituted benzyl bromides, acetonitrile (B52724) has emerged as a favorable solvent. organic-chemistry.org It is less toxic than chlorinated hydrocarbons and can effectively facilitate the desired radical bromination reaction, particularly in photochemical processes. organic-chemistry.org The use of acetonitrile avoids the environmental and health hazards associated with CCl4, aligning with the green chemistry principle of using safer solvents. organic-chemistry.org

Industrial-Scale Production and Process Engineering

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates robust and efficient process engineering. Key technologies enabling this scale-up include continuous flow reactor systems, automated process control, and advanced purification techniques.

Implementation of Continuous Flow Reactor Systems for Scalability

Continuous flow chemistry offers significant advantages for the industrial synthesis of substituted benzyl bromides. Photochemical brominations, which are often employed for their selectivity, are particularly well-suited for flow reactors. organic-chemistry.orgacs.org These systems typically involve pumping a solution of the starting material (2-chloro-6-fluoro-3-methyltoluene) and the brominating agent (such as NBS) through a transparent tube or a microreactor that is irradiated with light, often from energy-efficient LED lamps. organic-chemistry.orgrsc.org

The key benefits of this approach include:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, reducing the risks associated with exothermic reactions and the handling of hazardous materials.

Precise Control: Parameters such as residence time, temperature, and light intensity can be precisely controlled, leading to higher selectivity and yield. rsc.org

Scalability: Production can be easily scaled up by running the reactor for longer periods or by using multiple reactors in parallel. organic-chemistry.org Throughputs of several kilograms per hour have been demonstrated for related benzylic brominations. acs.org

Role of Automated Process Control in Yield and Consistency Enhancement

Automation is integral to modern chemical manufacturing for ensuring high yield and product consistency. In the context of this compound synthesis, automated process control can be applied to several aspects of the continuous flow system. Sensors can monitor reaction parameters in real-time, allowing for immediate adjustments to maintain optimal conditions. This can involve feedback loops that control pump flow rates, reactor temperature, and light intensity to maximize the formation of the desired product and minimize the generation of impurities, such as dibrominated species. researchgate.net Automated systems can also manage the in-situ generation of reagents, ensuring that they are produced and consumed at the same rate, which enhances safety and efficiency. rsc.org

Downstream Processing and Advanced Purification Techniques for High-Purity Product Isolation

After the synthesis, the isolation of high-purity this compound is critical. Downstream processing typically involves quenching any remaining reactive bromine species. This can be achieved by reacting the crude product mixture with a quenching agent like sodium thiosulfate. acs.org

For purification, several advanced techniques can be employed:

Liquid-Liquid Extraction: This can be used to separate the product from water-soluble by-products and unreacted reagents.

Crystallization: If the product is a solid at room temperature, crystallization can be a highly effective method for achieving high purity.

Distillation: For thermally stable compounds, distillation under reduced pressure can be used to separate the product from less volatile impurities.

Chromatography: While often used at the laboratory scale, large-scale chromatographic purification can be employed for high-value products where very high purity is required. However, for industrial production, methods like crystallization and distillation are generally more cost-effective.

The choice of purification method will depend on the physical properties of this compound and the nature of the impurities present in the crude reaction mixture.

Reactivity Profile and Mechanistic Investigations of 2 Chloro 6 Fluoro 3 Methylbenzyl Bromide

Comprehensive Analysis of Nucleophilic Substitution Reactions

Benzylic halides such as 2-Chloro-6-fluoro-3-methylbenzyl bromide are highly reactive substrates for nucleophilic substitution reactions. This heightened reactivity is due to the stabilization of the transition state and any potential carbocation intermediate by the adjacent aromatic ring. ucalgary.caquora.com As a primary benzylic bromide, it can proceed via either an S_N1 or S_N2 mechanism, with the specific pathway being influenced by the nucleophile, solvent, and temperature. ucalgary.cayoutube.com

This compound is expected to react readily with a wide range of soft and hard nucleophiles to yield the corresponding substituted products.

Amines: Primary and secondary amines are effective nucleophiles that react with benzylic bromides to form secondary and tertiary amines, respectively. libretexts.org The reaction with ammonia (B1221849) can be complex, as the initially formed primary amine is also nucleophilic and can react further, leading to over-alkylation. libretexts.org The Gabriel synthesis, using a phthalimide (B116566) anion as an ammonia surrogate, provides a classic method to form primary amines cleanly. libretexts.org

Thiols: Thiolate anions (RS⁻), generated by deprotonating thiols with a mild base, are excellent nucleophiles and will readily displace the bromide to form thioethers (sulfides). Neutral thiols can also react, particularly in the presence of a base to facilitate the reaction.

Alkoxides: Alkoxide ions (RO⁻) react to form ethers. These reactions are analogous to the Williamson ether synthesis. The use of a strong base to generate the alkoxide is typical. Solvolysis can also occur with the solvent acting as the nucleophile (e.g., methanol (B129727) to form a methyl ether), which tends to favor an S_N1 pathway. stackexchange.com

The following table illustrates the expected substitution products with various nucleophiles.

| Nucleophile | Reagent Example | Product Class |

| Amine | Diethylamine | Tertiary Amine |

| Thiolate | Sodium thiophenoxide | Thioether |

| Alkoxide | Sodium methoxide | Ether |

| Cyanide | Sodium cyanide | Nitrile |

| Azide | Sodium azide | Alkyl Azide |

This table is illustrative of expected reactions based on the general reactivity of benzylic bromides.

The chlorine and fluorine atoms at the ortho positions (positions 2 and 6) significantly modulate the reactivity of the benzylic carbon.

Electronic Effects: Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect withdraws electron density from the benzene (B151609) ring and, by extension, from the benzylic carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack. This generally accelerates S_N2 reactions. Halogens also possess a +R (resonance) effect due to their lone pairs, which donates electron density to the ring, but for halogens, the inductive effect is dominant. libretexts.orglibretexts.org

Kinetic Implications: For an S_N2 reaction, the increased electrophilicity of the benzylic carbon should lead to a faster reaction rate compared to unsubstituted benzyl (B1604629) bromide. For a potential S_N1 reaction, the electron-withdrawing nature of the halogens would destabilize the formation of a benzylic carbocation, thus slowing the rate of an S_N1 pathway. pearson.com Therefore, the presence of these ortho-halogen substituents strongly favors an S_N2 mechanism.

The regioselectivity of nucleophilic substitution on this compound is highly defined.

Regioselectivity: Nucleophilic attack will occur exclusively at the benzylic carbon (the carbon bearing the bromine atom). The C-Br bond is the most polarized and weakest bond, and the resulting transition state/intermediate is stabilized by the phenyl ring. Substitution on the aromatic ring itself (nucleophilic aromatic substitution) requires much harsher conditions and would not compete under typical S_N1/S_N2 conditions. Benzylic rearrangements are not expected as they would disrupt the stable aromatic system. ucalgary.ca

Stereoselectivity: The benzylic carbon in the starting material is prochiral. Reaction with an achiral nucleophile will result in an achiral product. If the reaction were to proceed with a chiral, non-racemic nucleophile, a pair of diastereomers would be formed. If a reaction could be induced to proceed via an S_N1 mechanism to form a planar carbocation, attack by a nucleophile would result in a racemic mixture, but as noted, the S_N2 pathway is more probable.

Oxidative Transformations of the Methyl Moiety

The methyl group at position 3 on the benzene ring can be oxidized to form an aldehyde or a carboxylic acid, which are valuable synthetic intermediates. masterorganicchemistry.comlibretexts.org This transformation typically requires starting from the corresponding toluene (B28343) derivative, 2-chloro-6-fluoro-3-methyltoluene, as the benzyl bromide is already partially oxidized and can be sensitive to oxidative conditions.

The oxidation of an aryl-bound methyl group can be controlled to yield either an aldehyde or a carboxylic acid depending on the reagents and conditions used.

Aldehyde Formation: Stopping the oxidation at the aldehyde stage requires milder, more controlled conditions. A common strategy involves converting the toluene derivative to an intermediate that resists further oxidation. For example, treatment with chromic oxide in acetic anhydride (B1165640) forms a geminal diacetate, which can be isolated and then hydrolyzed to the aldehyde. ncert.nic.instackexchange.com Another method is the Etard reaction, which uses chromyl chloride (CrO₂Cl₂) to form a chromium complex that hydrolyzes to the aldehyde. ncert.nic.inwikipedia.org

Carboxylic Acid Formation: The complete oxidation of the methyl group to a carboxylic acid is achieved using strong oxidizing agents. libretexts.orgquora.com The reaction proceeds regardless of the length of an alkyl chain, as long as there is at least one benzylic hydrogen. The intermediate aldehyde is rapidly oxidized further to the carboxylic acid under these powerful conditions. masterorganicchemistry.com

The choice of oxidizing agent is critical in determining the final product of the methyl group oxidation.

Potassium Permanganate (KMnO₄): This is a very strong and effective oxidizing agent for converting alkylbenzenes to benzoic acids. youtube.com The reaction is typically carried out in an aqueous solution under basic or acidic conditions with heating. quora.comstackexchange.com Its high oxidation potential ensures the reaction proceeds to completion, making it unsuitable for isolating the intermediate aldehyde.

Chromium Trioxide (CrO₃): Chromium(VI) reagents are more versatile. When used in acetic anhydride, CrO₃ can facilitate the formation of the benzylidene diacetate, which upon hydrolysis yields the aldehyde. ncert.nic.instackexchange.com In the absence of this trapping agent and under harsher conditions (e.g., with periodic acid), chromium trioxide can also oxidize benzylic positions to carboxylic acids. organic-chemistry.orgorganic-chemistry.org Milder chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC), are generally used for oxidizing alcohols to aldehydes and are less effective for the direct oxidation of toluenes.

The following table summarizes the efficacy of common oxidizing agents for the transformation of the parent toluene.

| Oxidizing Agent/System | Typical Conditions | Primary Product |

| Potassium Permanganate (KMnO₄) | Basic, heat, then acid workup | 2-Chloro-6-fluoro-3-methylbenzoic acid |

| Chromyl Chloride (CrO₂Cl₂) | CCl₄, then hydrolysis | 2-Chloro-6-fluoro-3-methylbenzaldehyde |

| Chromium Trioxide (CrO₃) | Acetic anhydride, then hydrolysis | 2-Chloro-6-fluoro-3-methylbenzaldehyde |

This table is illustrative of expected outcomes based on established oxidation methodologies for substituted toluenes.

Reductive Conversions

The reduction of benzyl halides, such as this compound, is a fundamental transformation in organic synthesis, allowing for the conversion of the benzylic carbon-halogen bond to a carbon-hydrogen bond or a carbon-oxygen bond, depending on the desired product and the reducing agent employed.

The conversion of this compound to its corresponding benzyl alcohol, 2-chloro-6-fluoro-3-methylbenzyl alcohol, involves a nucleophilic substitution reaction where the bromide leaving group is replaced by a hydroxyl group. While direct hydrolysis can occur, the use of reducing agents to first form an intermediate that is subsequently hydrolyzed is a common strategy.

A prevalent method for reducing benzoyl halides to benzyl alcohols involves the use of alkali or alkaline-earth metal borohydrides. google.com For instance, the reduction of benzoyl chloride with sodium borohydride (B1222165) in a two-phase aqueous/organic medium, often facilitated by a phase transfer catalyst, yields benzyl alcohol. google.com This process proceeds through the reduction of the acid halide to an aldehyde intermediate, which is then further reduced to the alcohol. google.comlibretexts.org

The choice of reducing agent is critical in determining the outcome of the reaction with this compound. The reactivity and selectivity of these agents are influenced by factors such as the solvent, temperature, and the presence of catalysts. numberanalytics.com

Sodium Borohydride (NaBH₄): Sodium borohydride is a milder reducing agent compared to lithium aluminum hydride. jconsortium.com It is capable of reducing aldehydes and ketones to their corresponding alcohols. libretexts.orgjconsortium.com The reduction of benzyl halides with NaBH₄ in water can be catalyzed by polyacrylonitrile (B21495) fiber-supported quaternary ammonium (B1175870) salts, providing an efficient and environmentally friendly method. rsc.org While NaBH₄ is generally used for carbonyl reductions, it can also reduce alkyl halides to alkanes. youtube.comrsc.org In the context of converting this compound to the corresponding alcohol, a two-step process would likely be most effective: initial conversion to the aldehyde followed by reduction. The direct reduction of the benzyl bromide to the toluene derivative is also a possible pathway. nih.gov

Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride (LAH) is a significantly more powerful reducing agent than NaBH₄. masterorganicchemistry.comyoutube.com It can reduce a wide range of functional groups, including carboxylic acids, esters, and acid halides, to primary alcohols. masterorganicchemistry.combyjus.com LAH is also capable of reducing alkyl halides, including benzyl bromides, directly to the corresponding alkanes. youtube.combyjus.com Therefore, direct treatment of this compound with LiAlH₄ would be expected to yield 2-chloro-6-fluoro-3-methyltoluene. To obtain the benzyl alcohol, a more controlled approach would be necessary, potentially involving the initial conversion of the benzyl bromide to an ester or aldehyde, which is then reduced with LAH. masterorganicchemistry.comyoutube.com

Control of Reactivity: The significant difference in reactivity between NaBH₄ and LiAlH₄ allows for selective reductions. For instance, NaBH₄ is not strong enough to reduce esters or carboxylic acids, while LiAlH₄ readily reduces both. libretexts.orgmasterorganicchemistry.com This difference can be exploited to selectively reduce a ketone or aldehyde in the presence of an ester. The reaction conditions, such as the use of anhydrous non-protic solvents like diethyl ether or THF for LiAlH₄ reductions, are crucial for controlling the reaction and ensuring safety. byjus.com

| Reducing Agent | Relative Strength | Substrates Reduced | Primary Product with Benzyl Bromide |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild | Aldehydes, Ketones, some Alkyl Halides jconsortium.comrsc.orgyoutube.com | Alkane (Toluene derivative) or requires intermediate step for Alcohol nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Alkyl Halides masterorganicchemistry.comyoutube.combyjus.com | Alkane (Toluene derivative) youtube.combyjus.com |

Advanced Mechanistic Studies and Reaction Pathway Elucidation

The study of reaction mechanisms provides a deeper understanding of the factors that control chemical transformations, enabling the prediction and optimization of reaction outcomes.

In nucleophilic substitution reactions, the facility with which the leaving group departs is a key factor influencing the reaction rate. For benzyl halides, the reactivity order for the leaving group is generally I⁻ > Br⁻ > Cl⁻ > F⁻. pressbooks.publibretexts.org This trend correlates with the basicity of the halide anions; weaker bases are better leaving groups because they can better stabilize the negative charge they acquire upon departure. pressbooks.publibretexts.org

The nature of the substitution reaction (Sₙ1 or Sₙ2) also plays a role. Benzylic halides are capable of reacting via either mechanism. khanacademy.orgucalgary.ca Primary benzylic halides tend to favor the Sₙ2 pathway, while secondary and tertiary benzylic halides are more prone to the Sₙ1 mechanism due to the formation of a resonance-stabilized benzylic carbocation. ucalgary.caquora.com In both Sₙ1 and Sₙ2 reactions, bromide is a better leaving group than chloride. khanacademy.orgreddit.com The enhanced reactivity of benzylic halides in substitution reactions is attributed to the stabilization of the transition state by the adjacent aromatic ring. ucalgary.caquora.com

| Halide Leaving Group | Relative Leaving Group Ability | Basicity | Favored Substitution Pathway (for primary benzylic halide) |

|---|---|---|---|

| I⁻ | Excellent | Weakest Base | Sₙ2 |

| Br⁻ | Good | Weak Base | Sₙ2 |

| Cl⁻ | Moderate | Stronger Base than Br⁻ | Sₙ2 |

| F⁻ | Poor | Strongest Base | Sₙ2 |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.commdpi.com While the primary focus is often on aryl halides, benzyl halides can also participate in these reactions. The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, involves a catalytic cycle that includes oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination. mdpi.comlibretexts.org

For a reaction involving an aryl bromide, the catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex to form a Pd(II) intermediate. libretexts.orgqub.ac.uk In the case of benzyl bromides, a similar oxidative addition can occur. Palladium-catalyzed coupling reactions of benzyl bromides with diazoesters have been shown to proceed through the formation of a palladium-carbene complex followed by migratory insertion. researchgate.net These reactions are often sensitive to the ligands on the palladium catalyst and the reaction conditions. rsc.orgmdpi.com It is noteworthy that a bromo-substituent on the aromatic ring of a benzyl bromide is generally tolerated under these conditions.

Kinetic Isotope Effects (KIEs): The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms by determining the change in reaction rate when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Primary and secondary α-deuterium KIEs are particularly useful in distinguishing between Sₙ1 and Sₙ2 substitution mechanisms. koreascience.krcdnsciencepub.com For benzylic systems, the magnitude of the secondary α-deuterium KIE can provide insights into the structure of the transition state. cdnsciencepub.comacs.org A large secondary α-deuterium KIE may indicate significant rehybridization at the benzylic carbon in the transition state, which is characteristic of an Sₙ1 reaction, while smaller effects are typically observed for Sₙ2 reactions. cdnsciencepub.com

Radical Trapping Experiments: Some reactions involving benzyl halides may proceed through radical intermediates. nih.govsciencemadness.org Radical trapping experiments are designed to detect the presence of these transient species. whiterose.ac.uk A radical trap is a compound that reacts readily with a radical to form a stable, detectable product. By adding a radical trap to the reaction mixture and identifying the trapped product, the intermediacy of a radical can be confirmed. This technique can be crucial in distinguishing between ionic and radical pathways, especially when competing mechanisms are possible. For example, the formation of benzylic radicals from benzyl halides can be investigated using photocatalysis in the presence of a suitable trapping agent. nih.govresearchgate.net

Applications in Advanced Chemical Synthesis and Functional Material Development

Fundamental Building Block in Complex Organic Molecule Construction

The reactivity of the bromomethyl group in 2-Chloro-6-fluoro-3-methylbenzyl bromide allows for its facile incorporation into a wide array of molecular scaffolds. Benzylic halides are well-established precursors for carbon-carbon and carbon-heteroatom bond formation, serving as powerful electrophiles in reactions with various nucleophiles. youtube.comacs.org This reactivity is fundamental to the construction of complex molecular architectures from simpler starting materials.

The presence of the chloro, fluoro, and methyl groups on the aromatic ring of this compound provides chemists with precise control over the steric and electronic nature of the target molecule. These substituents can influence reaction outcomes and modulate the properties of the final product, such as its biological activity or material characteristics. acs.orgchemrxiv.org The use of such substituted benzyl (B1604629) halides is a cornerstone of modern organic synthesis, enabling the creation of diverse and functionally optimized compounds. organic-chemistry.orgwikipedia.org

Critical Intermediate in Pharmaceutical Synthesis and Drug Discovery

The application of this compound is particularly prominent in the pharmaceutical industry, where it serves as a crucial intermediate in the development of novel therapeutic agents.

Rational Design and Synthesis of Novel Therapeutic Agents

The specific substitution pattern of this compound is not arbitrary; it is often the result of rational drug design strategies aimed at optimizing a compound's interaction with a biological target. The electronic effects of the fluorine and chlorine atoms, combined with the steric bulk of the methyl group, can significantly influence the binding affinity and selectivity of a drug candidate. nih.govnih.gov Medicinal chemists utilize this building block to synthesize novel molecules with tailored properties, aiming to improve efficacy and reduce off-target effects. Its use has been documented in the synthesis of heterocyclic derivatives designed to modulate the activity of key enzymes and receptors implicated in various diseases. researchgate.net

Contribution to Drug Discovery Programs and Lead Compound Optimization

In the iterative process of drug discovery, lead optimization is a critical phase where an initial "hit" compound is chemically modified to enhance its drug-like properties. The 2-chloro-6-fluoro-3-methylbenzyl moiety has been shown to be a key component in the structure-activity relationship (SAR) studies of various therapeutic targets. nih.gov For instance, in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, the introduction of the 2-chloro-6-fluorobenzyl group has been explored to enhance antiviral activity against clinically relevant mutant strains. nih.govuab.cat This highlights the role of this compound in refining the structure of lead compounds to achieve picomolar-level activity and a broad spectrum of inhibition. nih.gov

Role in the Synthesis of Specific Drug Analogues and Active Pharmaceutical Ingredients (APIs)

This compound is a key reactant in the synthesis of specific drug analogues and active pharmaceutical ingredients (APIs), particularly those in preclinical and clinical development. While many final drug products are complex molecules, their synthesis can often be traced back to simpler, strategically functionalized intermediates like this benzyl bromide derivative. Its incorporation into the molecular structure is a critical step in the multi-step synthesis of these potential new medicines. nih.govacs.org For example, it is listed as a reactant in patents for the preparation of compounds intended for the treatment of metabolic and inflammatory diseases. researchgate.netgoogleapis.com

Utility in the Development of Targeted Inhibitors (e.g., Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors, CRTH2 Antagonists)

The utility of this compound is well-documented in the development of targeted inhibitors for specific enzymes and receptors.

Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors: This compound is cited as a key intermediate in the synthesis of heterocyclic derivatives that act as inhibitors of SCD1. researchgate.netgoogleapis.com SCD1 is an enzyme involved in lipid metabolism, and its inhibition is a therapeutic strategy for treating obesity and related metabolic disorders. nih.gov The 2-chloro-6-fluoro-3-methylbenzyl moiety is incorporated into the final inhibitor structure to optimize its binding to the SCD1 enzyme.

CRTH2 Antagonists: this compound is also used in the synthesis of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). nih.gov CRTH2 is a receptor involved in the inflammatory cascade of allergic diseases like asthma. By incorporating this specific benzyl bromide derivative, researchers can synthesize potent and selective CRTH2 antagonists. The substitution pattern on the benzyl group is often crucial for achieving the desired pharmacological profile in these antagonists. nih.gov

Potential in Anti-Cancer Agent and Oxytocin (B344502) Receptor Antagonist Synthesis

The application of substituted benzyl bromides extends to other therapeutic areas, suggesting the potential utility of this compound in these fields as well.

Anti-Cancer Agents: Substituted benzyl groups are common structural motifs in a variety of anti-cancer agents. nih.govnih.govmdpi.com They are found in compounds designed to inhibit tubulin polymerization, a key mechanism for halting cell division in cancer cells. nih.gov Furthermore, the benzyl group is a component of some kinase inhibitors, which are a major class of targeted cancer therapies. Given the importance of the substitution pattern on the benzyl ring for biological activity, this compound represents a potentially valuable building block for the synthesis of novel anti-cancer compounds.

Oxytocin Receptor Antagonists: Oxytocin receptor antagonists are used to manage conditions like preterm labor. mdpi.com The synthesis of these, often peptide-based or peptidomimetic, drugs involves the incorporation of various amino acid analogues and other organic moieties to achieve the desired receptor binding and antagonist activity. acs.orgmdpi.comnih.gov While direct use of this compound in this specific context is not prominently documented, the general strategies for creating peptidomimetics often involve the use of substituted benzyl groups to mimic the side chains of natural amino acids like phenylalanine or tyrosine. mdpi.com This suggests a potential, albeit less explored, application for this compound in the design of novel oxytocin receptor antagonists.

Precursor in Agrochemical and Specialty Chemical Production

The development of modern crop protection agents focuses on maximizing efficacy against target pests while minimizing environmental impact and toxicity to non-target organisms. Halogenated intermediates are instrumental in achieving this balance. While direct application data for this compound is not extensively documented in public literature, its closely related precursor, 2-chloro-6-fluorobenzaldehyde (B137617), is a well-established intermediate in the synthesis of advanced agrochemicals.

The term "fourth-generation" in agrochemicals often refers to products with highly specific modes of action, improved safety profiles, and the ability to overcome resistance developed to older pesticides. The synthesis of such complex molecules relies on specialized building blocks. Patents and technical documents identify 2-chloro-6-fluorobenzaldehyde as an important intermediate in the production of advanced, high-efficiency fungicides. google.compatsnap.com This aldehyde, which can be derived from the corresponding toluene (B28343) or is a precursor to the benzyl bromide, is described as a "biomimetic pesticide intermediate," indicating its role in creating pesticides that mimic natural processes to achieve their effect. google.compatsnap.com Its incorporation is a key step in building the core structure of these modern agricultural products.

The unique substitution pattern of the 2-chloro-6-fluorophenyl group is critical for developing selective pesticides. Research and patent literature highlight that 2-chloro-6-fluorobenzaldehyde is primarily used in the production of high-efficiency, low-toxicity sterilants and fungicides. google.compatsnap.comwikipedia.org The presence and position of the halogen atoms are crucial for the molecule's biological activity and its ability to bind to specific target sites in a pest or fungus, while having less effect on other organisms. This selective activity is a hallmark of modern, reduced-risk pesticides. The use of this building block enables the synthesis of agricultural chemicals that are effective at lower application rates, further contributing to a favorable environmental profile. wikipedia.org

Role in Biochemical Research and Biotechnological Applications

The same electrophilic reactivity and specific halogenation pattern that make this compound derivatives useful in agrochemicals also make them valuable tools in biochemical research, particularly for designing molecules that can interact with biological systems in a controlled manner.

The 2-chloro-6-fluorobenzyl group has been identified as a key pharmacophore in the development of potent enzyme inhibitors. A significant study focused on a series of 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones, which are derivatives of S-DABOs. nih.gov These compounds were investigated as inhibitors of the HIV-1 reverse transcriptase (RT) enzyme, a critical target for anti-HIV therapies.

The research demonstrated that compounds incorporating the 2-chloro-6-fluorobenzyl moiety exhibited exceptionally high inhibitory activity, reaching picomolar concentrations against wild-type HIV-1. nih.gov The study highlighted that the specific substitution on the benzyl ring was crucial for achieving this high potency and for maintaining activity against clinically relevant drug-resistant mutant strains of the virus. nih.gov The findings confirm the importance of the 2-chloro-6-fluorobenzyl structure in designing highly effective and robust enzyme inhibitors. nih.gov

Table 1: Research Findings on Enzyme Inhibition

Compound Series Enzyme Target Key Finding Significance 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs) HIV-1 Reverse Transcriptase (RT) Showed potent, wide-spectrum inhibitory activity, with some compounds active at picomolar concentrations. chemrxiv.org Demonstrates the critical role of the 2-chloro-6-fluorobenzyl moiety in designing high-efficacy antiviral agents. chemrxiv.org 3-benzyl-6-chloro-2-pyrone Chymotrypsin Acts as an inactivator of the enzyme. Illustrates the broader utility of chloro-substituted aromatic compounds in studying enzyme mechanisms.

Currently, there is no specific information available in peer-reviewed literature detailing the use of this compound in protein labeling or bioconjugation applications. While benzyl halides are known to be alkylating agents capable of reacting with nucleophilic amino acid residues, dedicated research employing this particular compound for such purposes has not been published.

Emerging Applications in Materials Science and Engineering (e.g., Polymers, Liquid Crystals)

In materials science, precise molecular architecture is key to designing materials with desired properties. The rigid, halogenated aromatic structure of this compound and its precursors makes it a candidate for incorporation into advanced polymers.

Research has been conducted on the synthesis of novel isobutyl phenylcyanoacrylates (IPCA) with various fluoro and chloro substitutions, including the 2-chloro-6-fluoro pattern derived from the corresponding benzaldehyde (B42025). chemrxiv.orgThese functionalized monomers were subsequently copolymerized with styrene (B11656) using free-radical initiation to create new functional polymers. chemrxiv.org The study found that the IPCA monomers containing the halogenated ring readily copolymerized with styrene. chemrxiv.orgAlthough the IPCA monomers themselves did not homopolymerize due to steric hindrance, they were successfully incorporated into the polystyrene chain, creating a copolymer with alternating IPCA units and short styrene sequences. chemrxiv.orgThis method provides a pathway for the functionalization of commercial polymers like polystyrene, embedding the unique electronic and steric properties of the 2-chloro-6-fluoro-phenyl group into the polymer backbone. chemrxiv.orgSuch modifications can influence the material's thermal stability, refractive index, and surface properties.

While its utility in polymer science is established, there is no available research demonstrating the use of this compound or its direct precursors in the synthesis of liquid crystals.

Table 2: Data on Copolymerization with Styrene

Monomer Type Copolymerization Partner Initiation Method Resulting Structure Significance Isobutyl phenylcyanoacrylates (IPCA) with 2-chloro-6-fluoro substitution Styrene (ST) Radical Initiation (ABCN) Copolymers with isolated IPCA units alternating with short polystyrene sequences. google.com Provides a method to functionalize commercial polymers, introducing the properties of the halogenated phenyl group. google.com

Advanced Research Methodologies and Analytical Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of 2-Chloro-6-fluoro-3-methylbenzyl bromide. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. While specific experimental spectra for this compound are not widely published, the expected resonances can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The aromatic region would feature signals for the two aromatic protons, with their chemical shifts and coupling patterns influenced by the adjacent chloro, fluoro, and methyl groups. The benzylic protons of the -CH₂Br group would appear as a characteristic singlet, typically in the range of 4.5-4.7 ppm. The methyl group protons would also produce a singlet, expected at a higher field (around 2.3-2.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would display eight distinct signals corresponding to the eight carbon atoms in this compound. The chemical shifts would be influenced by the attached halogens, with the carbon bonded to fluorine showing a characteristic large coupling constant (¹JCF).

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides specific information about the fluorine atom in the molecule. A single resonance would be expected, and its chemical shift would be indicative of the electronic environment of the C-F bond.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~7.0-7.5 | Multiplet |

| -CH₂Br | ~4.6 | Singlet |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₇BrClF), HRMS would confirm its molecular formula by providing a highly accurate mass measurement. The presence of bromine and chlorine atoms, with their distinct isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), creates a unique isotopic cluster in the mass spectrum, which serves as a definitive confirmation of their presence. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules. mit.edu While benzyl (B1604629) bromides can be prone to fragmentation, ESI-MS can be used to detect the molecular ion, often as an adduct with sodium ([M+Na]⁺) or other cations. rsc.orgrsc.org This technique is particularly useful in identifying the compound in complex mixtures. beilstein-journals.orgresearchgate.netnih.gov

Predicted HRMS Data for this compound Adducts

| Adduct | m/z (mass to charge ratio) |

|---|---|

| [M+H]⁺ | 236.94765 |

| [M+Na]⁺ | 258.92959 |

| [M+NH₄]⁺ | 253.97419 |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its concentration.

Gas Chromatography (GC) for Reaction Monitoring and Product Quantification

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a valuable technique for monitoring the progress of reactions that synthesize this compound. nih.gov For instance, the bromination of the corresponding toluene (B28343) derivative can be tracked by taking aliquots from the reaction mixture and analyzing them by GC. google.com This allows for the determination of the consumption of the starting material and the formation of the product over time. mnstate.edu For quantification, a calibration curve can be generated using standards of known concentration. The choice of the GC column and temperature program is critical to achieve good separation from other components in the reaction mixture. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of the final product. rsc.orgrsc.orgresearchgate.net Reversed-phase HPLC with a C18 column is commonly employed for the analysis of halogenated aromatic compounds. oup.comnih.gov A mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typically used. oup.comnih.gov A diode-array detector (DAD) or a UV detector can be used for detection. rsc.orgrsc.orgresearchgate.net To enhance the sensitivity and specificity for trace-level impurities, derivatization of the benzyl bromide may be performed prior to HPLC analysis. rsc.orgrsc.orgresearchgate.netresearchgate.netrsc.org This method allows for the separation and quantification of even closely related impurities. oup.comnih.gov

Typical HPLC Conditions for Substituted Benzyl Halide Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

Preparative Chromatography (e.g., Flash Column Chromatography) for Product Isolation

Following synthesis, this compound must be isolated and purified from the crude reaction mixture. Flash column chromatography is a widely used and efficient technique for this purpose on a laboratory scale. mit.eduresearchgate.netorgsyn.org The crude product is loaded onto a silica (B1680970) gel column, and a solvent system (eluent) of appropriate polarity is passed through the column to separate the components. orgsyn.orgrochester.edu The choice of eluent, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is optimized using thin-layer chromatography (TLC) to achieve the best separation. orgsyn.org Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and evaporated to yield the purified this compound. mit.edu

Derivatization Strategies in Analytical Chemistry

Chemical derivatization is a critical technique in analytical chemistry, employed to modify an analyte to enhance its chemical or physical properties for improved detection and separation. In the context of mass spectrometry (MS), derivatization is often utilized to improve the ionization efficiency and chromatographic retention of target molecules, thereby increasing the sensitivity and selectivity of the analysis. A derivatizing agent, such as this compound, is selected based on its reactivity towards specific functional groups and its ability to introduce a tag that is readily detectable by the mass spectrometer.

The reactivity of this compound is centered on the benzyl bromide functional group. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows the compound to act as an alkylating agent, reacting with nucleophilic functional groups such as alcohols, phenols, thiols, and amines. The presence of electron-withdrawing groups (chloro and fluoro) on the aromatic ring can influence the reactivity of the benzyl bromide.

Enhancing Detectability and Selectivity in Mass Spectrometry

The primary goal of derivatization in mass spectrometry is to enhance the signal of the analyte of interest. This compound is structured to achieve this through several mechanisms upon reaction with a target analyte.

Introduction of a Readily Ionizable Moiety: While the benzyl group itself is not inherently charged, the derivatization process can be tailored to introduce a permanently charged or easily ionizable group, significantly improving ionization efficiency in techniques like electrospray ionization (ESI). The presence of halogen atoms (chlorine and fluorine) can also be exploited in certain mass spectrometric techniques.

Increased Molecular Weight: Derivatization with this compound increases the molecular weight of the analyte. This shift to a higher mass-to-charge (m/z) region can move the analyte's signal away from the low-mass background noise often present in complex samples, thereby improving the signal-to-noise ratio.

Controlled Fragmentation: The derivatized product is designed to exhibit predictable fragmentation patterns under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). The cleavage of the newly formed bond or fragmentation within the derivatizing agent can produce characteristic product ions that are unique to the derivatized analyte, enabling highly selective detection through techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The substituted benzyl group can provide a stable fragment, which is ideal for quantification.

Table 1: Predicted Mass Spectrometric Properties of Analytes Derivatized with this compound

| Analyte Functional Group | Predicted Derivatization Reaction | Expected Ionization Enhancement | Potential for Selective Fragmentation |

| Primary Amine (-NH2) | Alkylation to form a secondary amine | Moderate to High | High, with characteristic loss of the benzyl moiety |

| Phenol (-OH) | Ether formation | Moderate | High, with fragmentation of the ether linkage |

| Thiol (-SH) | Thioether formation | Moderate | High, with fragmentation of the thioether linkage |

| Carboxylic Acid (-COOH) | Ester formation (requires catalyst) | Moderate | Moderate, with potential for neutral loss of CO2 |

Note: The data in this table is predictive and based on the general reactivity of benzyl bromides. Specific experimental data for this compound is not widely available.

Applications in Complex Mixture Analysis

The analysis of complex mixtures, such as biological fluids, environmental samples, or pharmaceutical preparations, presents significant challenges due to the wide range of analyte concentrations and the presence of interfering matrix components. Derivatization with this compound can be a valuable strategy to overcome these challenges.

By selectively reacting with certain classes of compounds, this derivatizing agent can simplify the analytical problem. For instance, in a complex biological matrix, targeting all primary amines can create a new set of derivatives with similar chemical properties, facilitating their simultaneous extraction and analysis.

Furthermore, the introduction of the non-polar benzyl group can significantly alter the chromatographic behavior of polar analytes. This is particularly useful in reversed-phase liquid chromatography (LC), where polar compounds are often poorly retained and elute in the void volume with other matrix components. By increasing the hydrophobicity of the analytes, derivatization with this compound can improve their retention and separation from the matrix, leading to cleaner chromatograms and more reliable quantification. The presence of both chloro and fluoro substituents can also be used to fine-tune the chromatographic selectivity.

Table 2: Potential Applications of this compound in Complex Mixture Analysis

| Sample Matrix | Target Analytes | Analytical Goal | Expected Outcome |

| Human Plasma | Biogenic amines, amino acids | Targeted metabolomics | Improved retention and separation from plasma proteins and lipids, enhanced MS sensitivity. |

| Environmental Water | Phenolic pollutants | Trace-level quantification | Increased hydrophobicity for solid-phase extraction and improved detection limits. |

| Pharmaceutical Formulation | Drug metabolites containing amine or hydroxyl groups | Impurity profiling | Selective detection of metabolites in the presence of the parent drug. |

Note: This table outlines potential applications based on the chemical properties of the derivatizing agent. Specific validated methods using this compound have not been reported in peer-reviewed literature.

Intellectual Property Landscape and Patent Analysis

Comprehensive Review of Patent Filings Related to 2-Chloro-6-fluoro-3-methylbenzyl bromide

An analysis of the patent literature reveals that this compound is a key building block in the development of novel therapeutic agents. A significant number of patents, particularly in the pharmaceutical domain, cite this compound as a starting material or a critical intermediate. These filings are typically from major pharmaceutical corporations and research institutions, indicating a strong interest in its utility for creating new chemical entities with therapeutic potential.

The patents mentioning this benzyl (B1604629) bromide derivative often focus on the final products, which are typically complex molecules with demonstrated biological activity. The claims in these patents are directed towards the novel compounds, pharmaceutical compositions containing them, and their methods of use in treating various diseases. The inclusion of this compound in the synthetic schemes within these patents implicitly highlights its importance in achieving the desired molecular architecture of the final active pharmaceutical ingredient (API).

Table 1: Representative Patents Citing this compound

| Patent Number | Title | Assignee | Therapeutic Area Focus |

|---|---|---|---|

| US7652013B2 | Inhibitors of stearoyl-CoA desaturase | Xenon Pharmaceuticals Inc. | Metabolic diseases, obesity |

| US8071603B2 | Heterocyclic derivatives and their use as stearoyl-CoA desaturase inhibitors | Xenon Pharmaceuticals Inc. | Metabolic diseases, cardiovascular disease, diabetes, obesity |

| US7781577B2 | Inhibitors of sodium glucose co-transporter 2 and methods of their use | Theracos, Inc. | Diabetes |

| AU2009282739A1 | Processes for the preparation of SGLT2 inhibitors | Merck Sharp & Dohme Corp. | Diabetes |

| US9447077B2 | Crystalline pharmaceutical and methods of preparation and use thereof | Sarcode Bioscience Inc. | Inflammatory diseases |

Examination of Key Patented Synthetic Routes and Industrial Production Methods

This process would likely be protected under broader patents covering the synthesis of substituted benzyl bromides. The key steps in such a patented process would likely include:

Starting Material Synthesis: The synthesis of the precursor, 2-chloro-6-fluoro-3-methyltoluene, would be the initial stage.

Bromination: The benzylic bromination of 2-chloro-6-fluoro-3-methyltoluene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction would be carried out in a suitable solvent, such as carbon tetrachloride or cyclohexane, under photolytic or thermal conditions to facilitate the radical chain reaction.

Purification: The final step would involve the purification of the resulting this compound, likely through crystallization or distillation, to achieve the high purity required for its use in pharmaceutical synthesis.

Patents for similar transformations, such as the preparation of other substituted benzyl bromides, often focus on optimizing reaction conditions to improve yield, selectivity, and safety, which would be key considerations for the industrial production of this compound. For instance, patents exist for the photochemical bromination of p-bromotoluene, which provides a model for the likely industrial process for the target compound.

Analysis of Patented Applications in Pharmaceutical and Agrochemical Sectors

The patented applications of this compound are predominantly in the pharmaceutical sector, where it serves as a pivotal intermediate for the synthesis of inhibitors of key biological targets.

Pharmaceutical Sector:

A major area of application is in the development of Stearoyl-CoA Desaturase (SCD) inhibitors . google.comgoogleapis.com Patents from companies like Xenon Pharmaceuticals describe the use of this compound in the synthesis of potent and selective SCD inhibitors, which are being investigated for the treatment of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Another significant application is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors . These drugs are a class of medications used in the treatment of type 2 diabetes. Patents in this area detail synthetic routes where the 2-chloro-6-fluoro-3-methylbenzyl moiety is incorporated into the final SGLT2 inhibitor molecule.

Agrochemical Sector:

While direct patent applications for this compound in the agrochemical sector are less common, its potential as a building block for new pesticides is significant. The introduction of fluorine atoms into agrochemical molecules is a well-established strategy to enhance their efficacy, metabolic stability, and target specificity. researchgate.netnih.govgoogle.com The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel herbicides, insecticides, and fungicides.

Patents for new agrochemicals often claim broad classes of compounds with various substitution patterns, and it is plausible that derivatives of this compound fall within the scope of some of these patents, even if not explicitly named as an example. The 2-chloro-6-fluoro-3-methylphenyl group can be found in patented herbicidal and fungicidal compounds. google.comgoogle.com

Trends in Intellectual Property Development and Future Commercialization Opportunities

The intellectual property trends surrounding this compound are closely tied to the commercial prospects of the final products derived from it. The growing global markets for treatments for metabolic diseases and diabetes suggest a strong and sustained demand for intermediates like this benzyl bromide derivative.

Future Commercialization Opportunities:

Pharmaceuticals: The market for SGLT2 inhibitors is experiencing robust growth, with global market size expected to reach tens of billions of dollars in the coming years. researchgate.netgrowthmarketreports.comjustia.comresearchgate.netdatainsightsmarket.com As new SGLT2 inhibitors are developed and existing ones gain expanded approvals, the demand for key intermediates will continue to rise. Similarly, the development of SCD inhibitors for a range of metabolic and oncological indications presents a significant future market. nih.gov

Agrochemicals: The continuous need for new and more effective crop protection agents with improved environmental profiles drives research and development in the agrochemical industry. The trend towards more complex and highly functionalized molecules, often containing fluorine, suggests that building blocks like this compound will be increasingly valuable. researchgate.netgrowthmarketreports.comdatainsightsmarket.com

Fluorinated Building Blocks: This compound is part of a larger and growing market for fluorinated building blocks. growthmarketreports.comresearchgate.netdatainsightsmarket.comnih.gov The unique properties imparted by fluorine atoms make these intermediates highly sought after in both drug discovery and materials science. As the demand for sophisticated fluorinated molecules increases, so will the commercial opportunities for the manufacturers of these key building blocks.

Future Research Directions and Emerging Perspectives

Development of Novel and Highly Efficient Synthetic Pathways

While benzylic bromination of the corresponding toluene (B28343) precursor represents a conventional approach, future research will likely focus on developing more sophisticated and efficient synthetic methodologies. The preparation of key precursors, such as 2-chloro-6-fluorobenzaldehyde (B137617), has been achieved through multi-step processes including chlorination under illumination followed by hydrolysis. google.com An effective route to the related 2-chloro-6-fluorobenzoic acid involves diazotization, fluorination, ammoxidation, and hydrolysis. researchgate.net These existing pathways provide a foundation for improvement.

Future advancements are anticipated in the following areas:

Continuous Flow Chemistry: Implementing continuous flow reactors for the bromination of 2-chloro-6-fluoro-3-methyltoluene could offer superior control over reaction parameters (temperature, residence time), leading to higher yields, improved safety, and minimized byproduct formation.

Photocatalytic Bromination: Visible-light-mediated photocatalysis presents a milder and more selective alternative to traditional radical-initiated methods, potentially reducing energy consumption and avoiding harsh reagents.

Biocatalytic Approaches: The exploration of enzymatic halogenation offers a green and highly selective route. dtu.dk Research into engineered halogenase enzymes could enable the direct and specific bromination of the benzylic position under ambient conditions, representing a significant leap in sustainable synthesis. dtu.dknih.gov

Exploration of Catalytic and Stereoselective Transformations

2-Chloro-6-fluoro-3-methylbenzyl bromide is an excellent electrophile for a wide array of catalytic cross-coupling and substitution reactions. Its utility as a building block can be significantly expanded by exploring novel catalytic systems. Research has demonstrated that benzylic bromides can participate in complex catalytic cycles, such as cobalt-bromide catalyzed oxidations. nih.gov Modern cooperative photocatalysis can transform a broad range of benzyl (B1604629) halides into radicals for use in complex molecule synthesis, a technique that could be readily applied to this compound. acs.org

Key future research directions include:

Advanced Cross-Coupling Reactions: While standard palladium-catalyzed reactions are applicable, research into more robust catalysts (e.g., those based on iron, nickel, or cobalt) could provide more cost-effective and environmentally friendly alternatives for C-C, C-N, and C-O bond formation. nih.govorganic-chemistry.org

Stereoselective Synthesis: A major frontier is the development of catalytic methods that use this compound to create chiral centers with high enantioselectivity. Iron-catalyzed hydrobenzylation has been shown to be effective for the stereoselective synthesis of complex natural products from sterically hindered benzyl bromides. nih.gov Applying similar strategies could enable the synthesis of enantioenriched compounds for pharmaceutical applications.

Dual Catalysis Systems: Combining photocatalysis with metal or organocatalysis can unlock novel reaction pathways. Such systems could enable previously inaccessible transformations, such as the direct asymmetric functionalization of the benzylic position.

| Catalytic System | Transformation Type | Potential Advantage for this compound | Reference |

|---|---|---|---|

| Cooperative Photocatalysis (e.g., lutidine/photocatalyst) | Radical Generation / Giese Coupling | Activation under mild conditions for coupling with electron-deficient alkenes. | acs.org |

| Iron-Catalyzed MHAT/SH2 | Hydrobenzylation of Alkenes | Creates sterically hindered C-C bonds and quaternary stereocenters. | nih.gov |

| Palladium/Xantphos | Kumada-Corriu Cross-Coupling | Minimizes elimination byproducts in coupling with Grignard reagents, proceeding with inversion of configuration. | organic-chemistry.org |

| Cobalt/Sarcosine | Cross-Coupling with Grignards | Efficient coupling of benzyl Grignards with alkenyl bromides. | organic-chemistry.org |

Expansion of Applications in Diverse Fields of Medicinal Chemistry, Agrochemicals, and Materials Science

The unique electronic and steric properties imparted by the substituent groups make this compound a highly attractive building block for creating novel, high-value molecules.

Medicinal Chemistry: The related compound, 2-Chloro-6-fluoro-3-methylbenzoic acid, is a known intermediate in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are investigated for treating obesity and related metabolic diseases. guidechem.com This establishes a clear precedent for the utility of this chemical scaffold in drug discovery. Future work could involve using the benzyl bromide to synthesize a library of diverse analogues for structure-activity relationship (SAR) studies, targeting not only SCD1 but also other enzymes and receptors where the specific halogenation and methylation pattern could confer high potency and selectivity.

Agrochemicals: In the agrochemical industry, related structures like 2-chloro-6-fluorobenzaldehyde serve as intermediates for high-efficiency, low-toxicity fungicides and pesticides. google.com By analogy, this compound can be used to synthesize new classes of agrochemicals. The presence of both chlorine and fluorine can enhance metabolic stability and binding affinity to target enzymes in pests or fungi.

Materials Science: Fluorinated polymers are known for their exceptional properties, including high thermal stability and low surface energy. researchgate.net Substituted benzyl bromides can serve as monomers in polymerization reactions. Research has shown that fluorinated benzyl ethers can be used to create linear and hyperbranched fluoropolymers. rsc.orgrsc.org this compound could be explored as a monomer for novel specialty polymers. The resulting materials may exhibit unique properties, such as a high refractive index, enhanced chemical resistance, and specific oxygen binding capacities, making them suitable for applications in advanced coatings, membranes, or optical devices. acs.org

| Field | Potential Application | Rationale | Reference |

|---|---|---|---|

| Medicinal Chemistry | Scaffold for Enzyme Inhibitors (e.g., SCD1) | The related benzoic acid is a known intermediate for obesity drug candidates. The benzyl bromide allows for diverse functionalization. | guidechem.com |

| Agrochemicals | Intermediate for Novel Fungicides/Herbicides | The related benzaldehyde (B42025) is used to create low-toxicity sterilants. The fluoro/chloro pattern can enhance bioactivity. | google.com |

| Materials Science | Monomer for Specialty Fluoropolymers | Fluorinated benzyl halides are precursors to polymers with high thermal stability and unique surface properties. | rsc.orgrsc.org |

Integration of Green Chemistry Principles for Sustainable Chemical Manufacturing

Future research must prioritize the alignment of synthetic and manufacturing processes for this compound with the principles of green chemistry. uniroma1.it The goal is to reduce the environmental impact associated with the production and use of halogenated compounds. taylorfrancis.com

Key strategies for integration include:

Safer Reagents and Reaction Conditions: Moving away from traditional brominating agents like N-bromosuccinimide, which generates stoichiometric waste, towards catalytic systems using safer bromine sources. Oxidative halogenation using hydrogen peroxide as a clean oxidant with a suitable catalyst is a promising avenue. rsc.org

Catalyst Reusability: The development of heterogeneous catalysts, such as zeolites or functionalized silica (B1680970), for halogenation and subsequent coupling reactions would simplify product purification and allow for catalyst recycling, significantly reducing waste. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This includes exploring cascade reactions where multiple bonds are formed in a single operation, avoiding intermediate isolation steps.

Biodegradation and Bioremediation: Investigating the microbial degradation of halogenated aromatic compounds is crucial for environmental stewardship. nih.gov Understanding the metabolic pathways by which microorganisms break down compounds like this compound can inform the design of more biodegradable molecules and develop effective bioremediation strategies for industrial waste streams. mdpi.com

Application of Computational Chemistry for Reaction Mechanism Prediction and Molecular Design

Computational chemistry is a powerful tool for accelerating research and development related to this compound. While experimental data is essential, in silico methods can provide deep mechanistic insights and guide experimental design efficiently.

Reaction Mechanism Prediction: Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the reaction pathways for both the synthesis and subsequent transformations of the compound. This includes calculating the energy barriers for radical formation in bromination, modeling transition states for catalytic cross-coupling reactions, and understanding the role of the substituents in directing reactivity and selectivity.

Molecular Property Prediction: Computational tools can predict key physical and chemical properties of the molecule and its derivatives. For example, predicted collision cross-section values have been calculated for this compound, aiding in its analytical characterization. uni.lu

Rational Molecular Design: In medicinal and agrochemical research, computational docking can be used to predict the binding affinity and orientation of molecules derived from this compound within the active site of a target protein. This allows for the rational design of more potent and selective candidates before committing to synthetic efforts. Similarly, in materials science, modeling can predict the bulk properties of polymers derived from this monomer, guiding the design of materials with desired characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products